A Technical Guide to 4-Chloro-6-(trifluoromethyl)nicotinonitrile: A Versatile Building Block in Modern Chemistry
A Technical Guide to 4-Chloro-6-(trifluoromethyl)nicotinonitrile: A Versatile Building Block in Modern Chemistry
Preamble: Initial searches for the specific compound "4-Fluoro-6-(trifluoromethyl)nicotinonitrile" did not yield a registered CAS number, suggesting it may be a novel or less common chemical entity. This guide will therefore focus on its close structural analogue, 4-Chloro-6-(trifluoromethyl)nicotinonitrile (CAS No. 1807217-26-0) .[1] The principles of reactivity and application discussed herein are largely translatable to the fluoro-analogue, providing a robust framework for researchers in the field.
Introduction: The Strategic Value of Trifluoromethyl-Substituted Nicotinonitriles
In the landscape of modern drug discovery and agrochemical research, the incorporation of fluorine atoms into heterocyclic scaffolds is a well-established strategy for modulating physicochemical and biological properties.[2][3] The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved binding affinity and pharmacokinetic profiles.[2][3] The nicotinonitrile framework, a pyridine ring bearing a nitrile group, serves as a versatile precursor for a wide range of more complex molecular architectures. The nitrile can be transformed into amines, amides, carboxylic acids, and various heterocyclic systems, making it a cornerstone in synthetic chemistry.[4][5]
4-Chloro-6-(trifluoromethyl)nicotinonitrile is a bifunctional reagent of significant interest. It combines the potent electronic effects of the trifluoromethyl group with two reactive centers: the chloro-substituted C4 position, which is activated for nucleophilic aromatic substitution (SNAr), and the versatile nitrile group at C3. This dual reactivity allows for sequential and controlled functionalization, rendering it an invaluable building block for the synthesis of novel therapeutic agents and functional materials.[2][6]
Physicochemical Properties of 4-Chloro-6-(trifluoromethyl)nicotinonitrile
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 4-Chloro-6-(trifluoromethyl)nicotinonitrile are summarized below.
| Property | Value | Source |
| CAS Number | 1807217-26-0 | [1] |
| Molecular Formula | C₇H₂ClF₃N₂ | [7] |
| Molecular Weight | 206.55 g/mol | [7] |
| IUPAC Name | 4-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile | N/A |
| Appearance | Varies by supplier, typically a solid | N/A |
| Storage | Typically stored at 2-8°C under a dry, inert atmosphere | [8] |
Synthesis and Manufacturing Overview
The synthesis of substituted nicotinonitriles often involves the condensation of a suitable enone with an amino-acrylonitrile derivative. For 4-Chloro-6-(trifluoromethyl)nicotinonitrile, a plausible synthetic route, adapted from related syntheses, would involve the cyclization of a trifluoromethyl-containing precursor followed by chlorination.[7][9][10]
Caption: Key transformations of the nitrile functional group.
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on the specific substrate and desired outcome. All work should be conducted by trained personnel in a well-ventilated fume hood.
Protocol 1: General Procedure for SNAr with an Amine
This protocol describes a typical nucleophilic aromatic substitution reaction to displace the chloride with a generic secondary amine.
Materials:
-
4-Chloro-6-(trifluoromethyl)nicotinonitrile (1.0 eq)
-
Secondary Amine (e.g., morpholine, piperidine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) or similar base (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add 4-Chloro-6-(trifluoromethyl)nicotinonitrile and the base.
-
Add the anhydrous solvent via syringe to achieve a substrate concentration of approximately 0.2-0.5 M.
-
Add the secondary amine to the stirring suspension.
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 6-24 hours.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted-4-amino-6-(trifluoromethyl)nicotinonitrile.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
[11][12]#### Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid
This protocol outlines the conversion of the nitrile to the corresponding nicotinic acid derivative under basic conditions.
Materials:
-
Substituted nicotinonitrile from Protocol 1 (1.0 eq)
-
Sodium Hydroxide (NaOH) solution (e.g., 6 M)
-
Ethanol or a similar co-solvent
-
Hydrochloric Acid (HCl) for acidification
-
Reaction vessel with magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the nicotinonitrile substrate in ethanol.
-
Add the aqueous sodium hydroxide solution.
-
Heat the mixture to reflux (typically 80-100°C).
-
Monitor the reaction for the disappearance of the starting material and the formation of the amide intermediate, followed by its conversion to the carboxylate (this can take several hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the solution to a pH of approximately 2-3 with concentrated HCl. This will precipitate the carboxylic acid product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the product under vacuum to yield the desired 4-substituted-6-(trifluoromethyl)nicotinic acid.
-
Characterize the final product by NMR, IR (disappearance of C≡N stretch, appearance of C=O and O-H stretches), and mass spectrometry.
[4][10]### 6. Applications in Drug Discovery and Agrochemicals
The 4-substituted-6-(trifluoromethyl)nicotinonitrile scaffold is a key feature in numerous patented and investigational compounds. The strategic placement of the trifluoromethyl group often enhances metabolic stability, while the C4-substituent can be tailored to interact with specific biological targets.
[2]* Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or pyrimidine core. The aminopyridine motif derived from this building block can form critical hydrogen bonds within the ATP-binding pocket of various kinases, which are implicated in cancers and inflammatory diseases. *[2] Herbicides and Insecticides: The electronic properties imparted by the chloro and trifluoromethyl groups are also valuable in agrochemical design. For example, related substituted pyridine carboxamides have been developed as herbicides. *[13] Central Nervous System (CNS) Agents: The lipophilicity of the trifluoromethyl group can aid in blood-brain barrier penetration, making this scaffold attractive for the development of drugs targeting CNS disorders.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4-Chloro-6-(trifluoromethyl)nicotinonitrile and its derivatives.
-
Hazard Statements: While a specific safety data sheet for this exact compound is not widely available, related compounds like 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile are listed as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. S[8]imilar hazards should be assumed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. *[14][15][16] Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. *[14][17] Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
4-Chloro-6-(trifluoromethyl)nicotinonitrile stands out as a highly valuable and versatile building block for chemical synthesis. Its dual reactivity, stemming from an activated C4-position for nucleophilic substitution and a transformable nitrile group, provides a robust platform for creating diverse molecular libraries. The presence of the trifluoromethyl group offers intrinsic advantages for modulating the properties of target molecules, making this scaffold particularly relevant for professionals in drug discovery and materials science. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full synthetic potential of this powerful intermediate.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]
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MDPI. (2022, November 28). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Retrieved from [Link]
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